molecular formula C13H19NS B7989845 2-[(4-Methyl-1-piperidino)methyl]thiophenol

2-[(4-Methyl-1-piperidino)methyl]thiophenol

Cat. No.: B7989845
M. Wt: 221.36 g/mol
InChI Key: OILQHSXQSLYWRA-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1-piperidino)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1-piperidino)methyl]thiophenol typically involves the reaction of 4-methylpiperidine with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperidine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methyl-1-piperidino)methyl]thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(4-Methyl-1-piperidino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]thiophenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to biological effects. The thiophenol group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .

Comparison with Similar Compounds

    2-[(4-Methyl-1-piperidino)methyl]phenol: Similar structure but with a phenol group instead of a thiophenol group.

    2-[(4-Methyl-1-piperidino)methyl]aniline: Contains an aniline group instead of a thiophenol group.

Uniqueness: 2-[(4-Methyl-1-piperidino)methyl]thiophenol is unique due to the presence of both a piperidine ring and a thiophenol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQHSXQSLYWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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